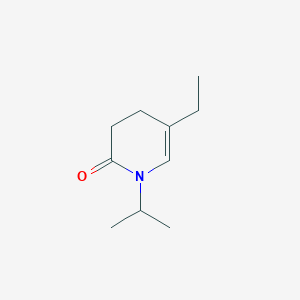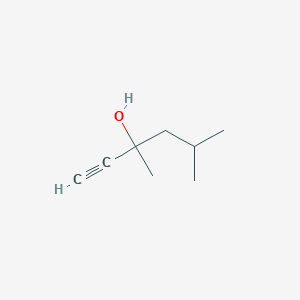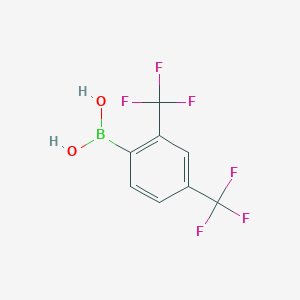
2,4-双(三氟甲基)苯基硼酸
描述
2,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and catalysis .
科学研究应用
2,4-Bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2,4-Bis(trifluoromethyl)phenylboronic acid is the carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .
Mode of Action
2,4-Bis(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as dehydrative condensation . Mechanistic studies suggest that a 2:2 mixed anhydride is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the biochemical pathway of amidation . Amidation is a fundamental chemical process that involves the formation of amides from carboxylic acids and amines. The compound, acting as a catalyst, accelerates this process .
Result of Action
The result of the action of 2,4-Bis(trifluoromethyl)phenylboronic acid is the formation of amides from carboxylic acids and amines . This catalyst is also effective for α-dipeptide synthesis .
Action Environment
The action of 2,4-Bis(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as the presence of other substances in the reaction mixture. For example, the presence of amines can affect the coordination to the boron atom of the active species . The ortho-substituent of boronic acid plays a key role in preventing this coordination, thus ensuring the efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,4-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is a common method used for this purpose . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80 to 120 degrees Celsius.
Industrial Production Methods
Industrial production of 2,4-Bis(trifluoromethyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet the required specifications for various applications .
化学反应分析
Types of Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Dehydrative Amidation: This compound is an effective catalyst for the dehydrative amidation of carboxylic acids and amines, forming amides.
Suzuki-Miyaura Coupling: It participates in cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Dehydrative Amidation: Common reagents include carboxylic acids and amines, with reaction conditions involving the use of molecular sieves and reflux temperatures.
Suzuki-Miyaura Coupling: Reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Amides: Formed from dehydrative amidation reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it a more effective catalyst in certain reactions compared to its mono-substituted counterparts. Additionally, the ortho-substitution pattern provides steric hindrance that prevents unwanted side reactions, further increasing its efficiency and selectivity in catalytic processes .
属性
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYPBMBWKYALCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382198 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153254-09-2 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Bis(trifluoromethyl)phenylboronic acid an effective catalyst for dehydrative amidation?
A1: Research suggests that the effectiveness of 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative amidation stems from its unique structural features. Specifically, the ortho-substituent on the phenyl ring plays a crucial role []. It prevents amines from coordinating to the boron atom of the active catalytic species, a 2:2 mixed anhydride. This lack of coordination accelerates the amidation reaction [].
Q2: What is the proposed mechanism of action for 2,4-Bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation reactions?
A2: Mechanistic studies indicate that 2,4-Bis(trifluoromethyl)phenylboronic acid likely forms a 2:2 mixed anhydride, which serves as the active catalytic species []. This mixed anhydride facilitates the reaction between carboxylic acids and amines, leading to the formation of amides with water as a byproduct.
Q3: Beyond simple amide synthesis, are there other applications for 2,4-Bis(trifluoromethyl)phenylboronic acid as a catalyst?
A3: Yes, 2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated efficacy in catalyzing the formation of α-peptide bonds [], highlighting its potential utility in peptide synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


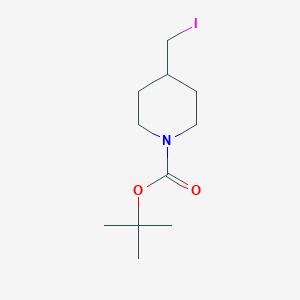
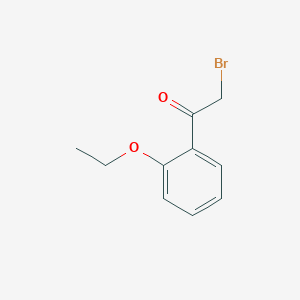
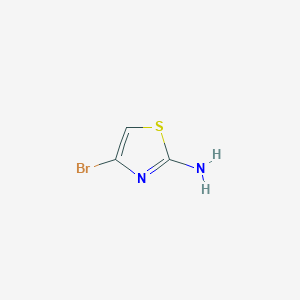
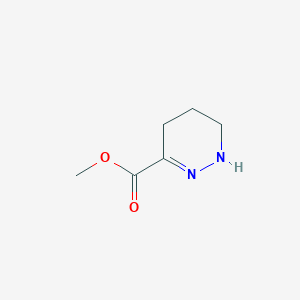
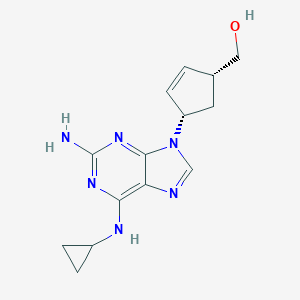
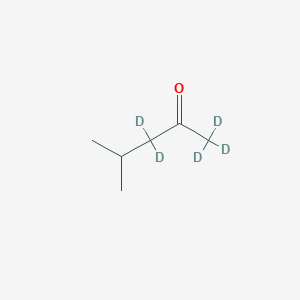
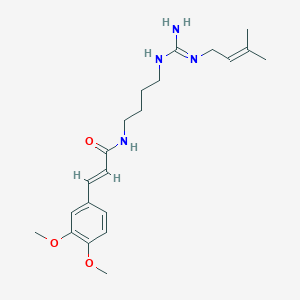
![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)
